

An In-depth Technical Guide to TAK-931 (Simurosertib)

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of TAK-931 (simurosertib), a potent and selective inhibitor of Cell Division Cycle 7 (CDC7) kinase. This document details its chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental findings from preclinical and clinical studies. All quantitative data is presented in structured tables, and detailed methodologies for pivotal experiments are provided to facilitate reproducibility.

Chemical Structure and Properties

TAK-931 is a small molecule inhibitor with the chemical name 2-((2S)-1-azabicyclo[2.2.2]oct-2-yl)-6-(3-methyl-1H-pyrazol-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one. Its structure is characterized by a thieno[3,2-d]pyrimidinone core.

Image of TAK-931 Chemical Structure: (A visual representation of the chemical structure of TAK-931 would be placed here in a real document. For this text-based output, please refer to the chemical identifiers below.)

Table 1: Chemical and Physical Properties of TAK-931



Property	Value	Reference(s)
IUPAC Name	2-((2S)-1-azabicyclo[2.2.2]oct- 2-yl)-6-(3-methyl-1H-pyrazol-4- yl)thieno[3,2-d]pyrimidin-4(3H)- one	
Synonyms	Simurosertib, TAK-931	_
Molecular Formula	C17H19N5OS	[1]
Molecular Weight	341.43 g/mol	[1]
CAS Number	1330782-76-7	
SMILES	Cc1c(cnn1)c2cc3c(s2)c(=O)n/c (=N\3)[C@H]4CC5CCN4CC5	
InChI	InChI=1S/C17H19N5OS/c1-9- 11(8-18-21-9)14-7-12-15(24- 14)17(23)20-16(19-12)13-6- 10-2-4-22(13)5-3-10/h7- 8,10,13H,2-6H2,1H3,(H,18,21) (H,19,20,23)/t13-/m0/s1	
Appearance	Solid	
Solubility	Soluble in DMSO	[2]

Pharmacological Properties and Mechanism of Action

TAK-931 is a highly potent and selective, ATP-competitive inhibitor of CDC7 kinase.[3] CDC7 is a serine/threonine kinase that plays a critical role in the initiation of DNA replication and the DNA damage response. By inhibiting CDC7, TAK-931 prevents the phosphorylation of its key substrate, the minichromosome maintenance complex (MCM), thereby blocking the initiation of DNA replication, leading to S-phase arrest and induction of apoptosis in cancer cells.[4]

Table 2: Pharmacological Properties of TAK-931

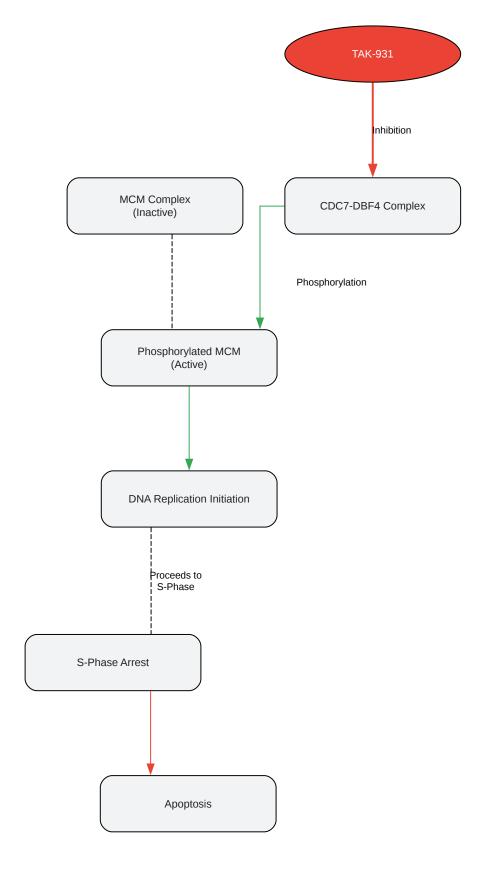


Parameter	Value	Cell Line/System	Reference(s)
Target	Cell Division Cycle 7 (CDC7) kinase	-	[3]
IC50 (CDC7)	<0.3 nM	Enzymatic Assay	[2]
IC50 (pMCM2)	17 nM	HeLa cells	
GI50 Range	30.2 nM to >10 μM	Panel of 246 cancer cell lines	_

Signaling Pathway

The inhibitory action of TAK-931 on CDC7 disrupts the normal cell cycle progression. The following diagram illustrates the signaling pathway affected by TAK-931.





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Mechanism of Action of TAK-931



Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of TAK-931.

In Vitro CDC7 Kinase Assay

Objective: To determine the in vitro inhibitory activity of TAK-931 against CDC7 kinase.

Materials:

- Recombinant human CDC7/DBF4 complex
- Biotinylated peptide substrate (e.g., biotin-MCM2 peptide)
- ATP
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
- TAK-931 (dissolved in DMSO)
- Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
- 384-well white plates

Procedure:

- Prepare a serial dilution of TAK-931 in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.
- Add 5 μ L of the diluted TAK-931 or DMSO (vehicle control) to the wells of a 384-well plate.
- Add 10 μ L of a solution containing the CDC7/DBF4 enzyme and the biotinylated MCM2 peptide substrate in assay buffer to each well.
- Initiate the kinase reaction by adding 10 μ L of ATP solution in assay buffer to each well. The final reaction volume is 25 μ L.



- Incubate the plate at 30°C for 60 minutes.
- Stop the reaction and measure the remaining ATP levels by adding 25 μL of Kinase-Glo® reagent to each well.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each concentration of TAK-931 relative to the DMSO control and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay

Objective: To determine the growth inhibitory effects of TAK-931 on cancer cell lines.

Materials:

- Cancer cell lines (e.g., COLO205, HeLa)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- TAK-931 (dissolved in DMSO)
- 96-well clear-bottom plates
- CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar viability reagent
- Phosphate-buffered saline (PBS)

Procedure:

- Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 μL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
- Prepare a serial dilution of TAK-931 in complete medium from a DMSO stock.
- Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of TAK-931 or DMSO (vehicle control).

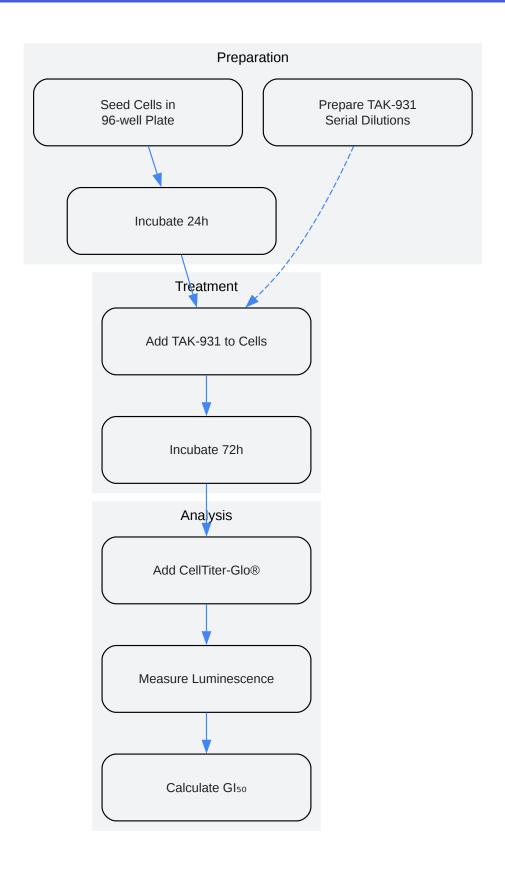






- Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
- After incubation, allow the plate to equilibrate to room temperature.
- Add 100 μL of CellTiter-Glo® reagent to each well.
- Mix the contents on a plate shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- Calculate the percent growth inhibition for each concentration and determine the GI₅₀
 (concentration for 50% of maximal inhibition of cell proliferation) value.





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Cell Proliferation Assay Workflow



In Vivo Xenograft Model

Objective: To evaluate the antitumor efficacy of TAK-931 in a mouse xenograft model.

Materials:

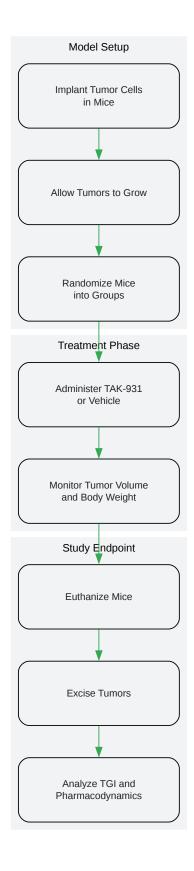
- Immunocompromised mice (e.g., female BALB/c nude mice)
- Human cancer cells (e.g., COLO205)
- Matrigel (optional)
- TAK-931 formulation for oral administration
- Vehicle control
- Calipers for tumor measurement

Procedure:

- Subcutaneously implant human cancer cells (e.g., 5×10^6 COLO205 cells in 100 μ L of PBS, optionally mixed with Matrigel) into the flank of each mouse.
- Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
- Randomize the mice into treatment and control groups (n=8-10 mice per group).
- Administer TAK-931 orally at the desired dose and schedule (e.g., 60 mg/kg, once daily).
 The control group receives the vehicle.
- Measure tumor volume with calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
- Monitor the body weight of the mice as an indicator of toxicity.
- Continue treatment for a specified period (e.g., 21 days).
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).



• Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.





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In Vivo Xenograft Model Workflow

Clinical Trial Information

TAK-931 has been evaluated in several clinical trials for the treatment of advanced solid tumors.

Table 3: Overview of Key Clinical Trials for TAK-931



NCT Number	Phase	Title	Status	Key Findings/Endp oints
NCT02699749	I	A Study to Evaluate TAK- 931 in Participants With Advanced Nonhematologic Tumors	Completed	Evaluated safety, tolerability, pharmacokinetic s, and maximum tolerated dose (MTD). The recommended Phase 2 dose was determined. [5][6]
NCT03261947	II	A Study to Evaluate the Safety, Tolerability, and Activity of TAK- 931 in Participants With Metastatic Pancreatic Cancer, Metastatic Colorectal Cancer, and Other Advanced Solid Tumors	Active, not recruiting	Assesses the antitumor activity of TAK-931 in specific cancer types.[7]

Summary and Conclusion

TAK-931 (simurosertib) is a potent and selective CDC7 kinase inhibitor with a well-defined mechanism of action that leads to S-phase arrest and apoptosis in cancer cells. Preclinical studies have demonstrated its significant antitumor activity in a broad range of cancer cell lines and in vivo xenograft models. Early-phase clinical trials have established a manageable safety



profile and determined the recommended dose for further investigation. Ongoing clinical studies are exploring its efficacy in various solid tumors. This guide provides a foundational understanding of TAK-931's chemical and pharmacological characteristics, supported by detailed experimental protocols to aid in further research and development in the field of oncology.

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References

- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Safety, Tolerability, and Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Inhibitor, in Patients with Advanced Solid Tumors: A Phase I First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety, Tolerability, and Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Inhibitor, in Patients with Advanced Solid Tumors: A Phase I First-in-Human Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
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